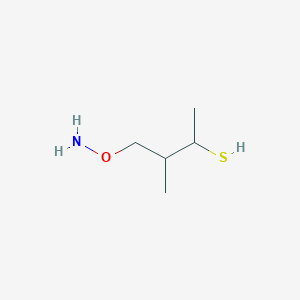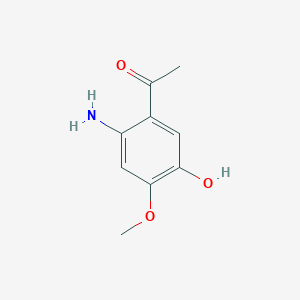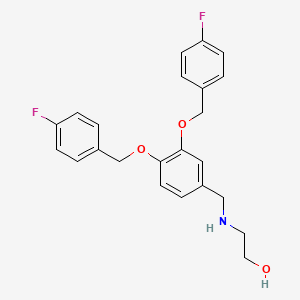
4-(Aminooxy)-3-methylbutane-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminooxy)-3-methylbutane-2-thiol: is an organic compound characterized by the presence of an aminooxy group and a thiol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminooxy)-3-methylbutane-2-thiol typically involves the reaction of a precursor containing a carbonyl group with an aminooxy reagent. The oximation reaction, which involves the reaction between an aminooxy moiety (RONH2) and a carbonyl group (aldehyde or ketone), is a common method used . This reaction is chemoselective and can be performed under mild conditions in various solvents, including water.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of oximation and the use of aminooxy reagents suggest that scalable methods could involve the use of pre-activated aminooxy compounds and controlled reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-(Aminooxy)-3-methylbutane-2-thiol can undergo several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxime ether linkage formed during oximation can be reduced under specific conditions.
Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminooxy group.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxime ethers.
Substitution: Substituted aminooxy derivatives.
科学的研究の応用
Chemistry: 4-(Aminooxy)-3-methylbutane-2-thiol is used in the synthesis of complex molecules through oximation reactions. It serves as a building block for the preparation of various bioconjugates and functionalized compounds .
Biology: In biological research, this compound is used for labeling and crosslinking proteins and nucleic acids. Its ability to form stable oxime bonds makes it valuable for bioconjugation techniques .
Medicine: The compound’s reactivity with carbonyl groups is exploited in the development of diagnostic tools and therapeutic agents. It is used in the synthesis of drug conjugates and imaging probes .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of functionalized polymers and advanced materials .
作用機序
The mechanism of action of 4-(Aminooxy)-3-methylbutane-2-thiol involves its reactivity with carbonyl groups to form oxime bonds. This reaction is facilitated by the nucleophilicity of the aminooxy group, which attacks the electrophilic carbonyl carbon. The resulting oxime bond is stable and resistant to hydrolysis, making it useful for various applications .
類似化合物との比較
Aminooxyacetic acid: Inhibits aminobutyrate aminotransferase activity, leading to increased levels of gamma-aminobutyric acid.
O-benzylhydroxylamine: Used as an enzyme inhibitor and in the synthesis of bioconjugates.
O-allylhydroxylamine: Effective growth inhibitor in microbial cultures.
Uniqueness: 4-(Aminooxy)-3-methylbutane-2-thiol is unique due to its combination of an aminooxy group and a thiol group, which provides dual reactivity. This dual functionality allows for versatile applications in synthesis and bioconjugation, setting it apart from other aminooxy compounds that may lack the thiol group.
特性
分子式 |
C5H13NOS |
|---|---|
分子量 |
135.23 g/mol |
IUPAC名 |
O-(2-methyl-3-sulfanylbutyl)hydroxylamine |
InChI |
InChI=1S/C5H13NOS/c1-4(3-7-6)5(2)8/h4-5,8H,3,6H2,1-2H3 |
InChIキー |
ICNRKMSRMDQHSS-UHFFFAOYSA-N |
正規SMILES |
CC(CON)C(C)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B12840678.png)

![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)
![Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide](/img/structure/B12840693.png)
![6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12840702.png)




![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)



